molecular formula C5H7B B3252888 [(E)-2-Bromovinyl]cyclopropane CAS No. 220132-80-9

[(E)-2-Bromovinyl]cyclopropane

Cat. No.: B3252888
CAS No.: 220132-80-9
M. Wt: 147.01 g/mol
InChI Key: MSIDGEINKGACAX-ONEGZZNKSA-N
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Description

“[(E)-2-Bromovinyl]cyclopropane” is a cycloalkane, a class of hydrocarbons with a ring-like structure . Cyclopropanes are one of the most important strained rings due to their unique reactivity . They exist in many natural products and have been widely used in various fields such as organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

Cyclopropanes can be synthesized through various methods. One common method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .


Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, and the resulting angle strain dramatically influences the chemical behavior of this cycloalkane . Cyclopropane also suffers substantial eclipsing strain, since all the carbon-carbon bonds are fully eclipsed .


Chemical Reactions Analysis

Cyclopropane is highly reactive due to its inherent strain . Its reactivity is more closely analogous to that of alkenes than that of alkanes . Some common reactions include addition reactions with halogens leading to ring opening , and substitution reactions with halogens .


Physical And Chemical Properties Analysis

Cyclopropane is a colorless gas at room temperature and atmospheric pressure . It has a slightly sweet odor and is lighter than air . Its boiling point is -32.8°C, and its melting point is -94°C .

Safety and Hazards

Cyclopropane is highly explosive . It is advised to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Cyclopropanes have gained much attention for more than a century because of their interesting and unique reactivity . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . Future research may focus on the sustainable development in this area, including the synthesis of cyclopropanes classified by the type of catalytic system .

Properties

IUPAC Name

[(E)-2-bromoethenyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDGEINKGACAX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 2
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 3
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 4
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 5
Reactant of Route 5
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 6
[(E)-2-Bromovinyl]cyclopropane

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